2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Regioisomer Differentiation

2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 570361-32-9; molecular formula C₁₄H₁₂N₄O; molecular weight 252.27 g·mol⁻¹) belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a bicyclic heteroaromatic scaffold recognized for its tractable medicinal chemistry and broad biological annotation. The compound features a 2-methyl substituent on the imidazo[1,2-a]pyridine core and an N-(pyridin-3-yl) carboxamide side chain, distinguishing it from the more extensively characterized 2,6- and 2,7-dimethyl IPA sub-series that dominate the antitubercular patent and primary literature.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B11859820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C14H12N4O/c1-10-13(18-8-3-2-6-12(18)16-10)14(19)17-11-5-4-7-15-9-11/h2-9H,1H3,(H,17,19)
InChIKeyQXFPVZLIOPMWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide – Core Scaffold Identity and Procurement-Relevant Classification


2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 570361-32-9; molecular formula C₁₄H₁₂N₄O; molecular weight 252.27 g·mol⁻¹) belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a bicyclic heteroaromatic scaffold recognized for its tractable medicinal chemistry and broad biological annotation [1]. The compound features a 2-methyl substituent on the imidazo[1,2-a]pyridine core and an N-(pyridin-3-yl) carboxamide side chain, distinguishing it from the more extensively characterized 2,6- and 2,7-dimethyl IPA sub-series that dominate the antitubercular patent and primary literature [2]. Its synthesis via convenient amide coupling of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 3-aminopyridine was reported by Han et al. (2011) as part of a series of N-substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamides, with characterization by ¹H NMR confirming structural identity [1].

Why In-Class Substitution of 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Cannot Be Assumed Equivalent


The imidazo[1,2-a]pyridine-3-carboxamide chemotype exhibits steep structure–activity relationships (SAR) wherein both the position of the pyridyl nitrogen on the carboxamide side chain and the methyl substitution pattern on the fused core exert non-linear effects on target engagement and whole-cell potency [1]. In the anti-tubercular IPA series, relocation of a single methyl group from the 2-position to the 6- or 7-position shifts MIC values against Mycobacterium tuberculosis H37Rv by over two orders of magnitude [2]. The N-pyridin-3-yl isomer presents a distinct hydrogen-bonding vector and electronic distribution compared to its N-pyridin-4-yl regioisomer (CAS 570361-33-0), meaning that biochemical assay results, solubility, and metabolic stability observed for one regioisomer cannot be presumptively extrapolated to the other [3]. These regioisomeric and substitution-dependent SAR cliffs render generic in-class substitution scientifically unsound for procurement decisions where target engagement or phenotypic readout is the selection criterion.

Quantitative Differentiation Evidence for 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Relative to Closest Analogs


Regioisomeric Differentiation: N-Pyridin-3-yl vs N-Pyridin-4-yl Carboxamide Hydrogen-Bond Acceptor Topology

The N-pyridin-3-yl substituent on the carboxamide of the target compound positions the pyridine nitrogen at the meta position relative to the amide linkage, whereas the closest commercially available regioisomer, 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 570361-33-0, PubChem CID 1172211), bears the nitrogen at the para position [1]. This regioisomeric shift alters the spatial orientation of the hydrogen-bond acceptor by approximately 60° and changes the calculated topological polar surface area (TPSA) from 59.3 Ų (4-pyridinyl) to an estimated 59.3 Ų with distinct three-dimensional electrostatic distribution because the pyridyl nitrogen lone pair vector is no longer colinear with the amide bond axis [1]. In imidazo[1,2-a]pyridine-3-carboxamide anti-tubercular SAR, the position of hydrogen-bond acceptors on the N-aryl/heteroaryl side chain has been shown to modulate MIC values by ≥10-fold against M. tuberculosis H37Rv within otherwise identical core scaffolds [2].

Medicinal Chemistry Structure–Activity Relationship Regioisomer Differentiation

2-Methyl Mono-Substitution vs 2,6-Dimethyl and 2,7-Dimethyl IPA Congeners: Impact on Antitubercular Potency

The target compound bears a single 2-methyl substituent on the imidazo[1,2-a]pyridine core, in contrast to the 2,7-dimethyl substitution pattern of the most potent IPA anti-tubercular leads (e.g., compounds 9, 12, 16, 17, and 18 in Moraski et al. 2013 with MIC values ≤0.006 μM against M. tuberculosis H37Rv) [1]. The foundational 2011 IPA SAR study established that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with optimized N-benzyl side chains achieve MIC values in the range of ≤0.04–0.39 μM against drug-sensitive and MDR-MTB strains, whereas unsubstituted or mono-substituted core analogs lacking the 7-methyl group show substantially reduced potency [2]. In the pantothenate synthetase (PS) inhibitor series, 2-methyl-substituted carboxamide and hydrazide derivatives exhibited PS IC₅₀ values ranging from 1.90 μM (for the most active hydrazide 5b) to >50 μM, with the carboxamide analogs generally showing weaker enzyme inhibition than the corresponding hydrazides [3].

Antitubercular Agents Structure–Activity Relationship Mycobacterium tuberculosis

Vendor-Reported Purity and Synthetic Accessibility as Procurement Differentiation Factors

The target compound is commercially available from multiple vendors with reported purity specifications ranging from 97% to NLT 98%, with the synthetic route established by Han et al. (2011) enabling gram-scale preparation via standard amide coupling conditions [1]. The closest regioisomer, 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, is also commercially available; however, the 3-pyridinyl isomer requires 3-aminopyridine as the coupling partner, which has a different reactivity profile and commercial cost structure compared to 4-aminopyridine . Vendor datasheets indicate the compound is supplied with ISO-certified quality systems suitable for pharmaceutical R&D, with molecular weight confirmed at 252.27 (free base) and SMILES notation O=C(C1=C(C)N=C2C=CC=CN21)NC3=CC=CN=C3 .

Chemical Procurement Synthetic Chemistry Quality Control

Patent Landscape Positioning: sGC Stimulator vs Kinase Inhibitor Scaffold Differentiation

The imidazo[1,2-a]pyridine-3-carboxamide chemotype has been claimed in two mechanistically distinct patent families: Bayer's WO2015082411A1 (aryl- and hetaryl-substituted IPAs as soluble guanylate cyclase stimulators for cardiovascular indications) and the type III receptor tyrosine kinase inhibitor series (substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamides targeting PDGFR, cFMS, and cKIT) [1][2]. The target compound, with its N-pyridin-3-yl side chain, occupies an intermediate structural space that is not explicitly exemplified in either patent family's preferred compound lists, making it a potentially useful non-infringing scaffold for probe development or IP diversification in either mechanistic class [1][2].

Patent Analysis Soluble Guanylate Cyclase Kinase Inhibition

Recommended Application Scenarios for 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Based on Differentiated Evidence


Regioisomeric Probe for Pyridyl Hydrogen-Bond Acceptor Vector Optimization in Structure-Based Drug Design

The distinct ~60° orientational difference between the N-pyridin-3-yl and N-pyridin-4-yl hydrogen-bond acceptor vectors makes the target compound a valuable matched-pair probe for crystallographic fragment screening or soaking experiments aimed at mapping optimal hydrogen-bond geometry within a target binding site. When co-crystallized with the 4-pyridinyl isomer, the pair can reveal whether the target protein prefers a colinear (para) or angled (meta) pyridyl nitrogen interaction, directly informing lead optimization of the amide side chain vector [1].

Negative Control or Low-Potency Comparator in Anti-Tubercular Imidazo[1,2-a]pyridine-3-carboxamide SAR Studies

Because the target compound lacks the 7-methyl group critical for nanomolar anti-TB potency in the IPA class, it can serve as a structurally matched low-potency comparator in M. tuberculosis H37Rv growth inhibition assays when used alongside 2,7-dimethyl IPA congeners (e.g., compounds with MIC ≤0.006 μM as reported in Moraski et al. 2013). This enables quantification of the potency gain attributable specifically to the 7-methyl substituent, a key SAR parameter [2].

Fragment Elaboration Starting Point for sGC Stimulator or Kinase Inhibitor Lead Generation

The target compound occupies a structural niche that is distinct from the heavily exemplified 6-substituted IPA derivatives in the Bayer sGC stimulator patent family (WO2015082411A1) and the N-(1H-indazol-4-yl) type III RTK inhibitor series. Its unsubstituted 6-position and simple N-pyridin-3-yl side chain provide a clean synthetic handle for parallel derivatization, making it an attractive fragment-elaboration starting point for laboratories seeking novel IP in either mechanistic space [3][4].

Physicochemical Benchmarking Against the N-Pyridin-4-yl Regioisomer in Solubility and Permeability Assays

With a computed XLogP3-AA of approximately 2.3 and TPSA of ~59.3 Ų (based on PubChem data for the closely related 4-pyridinyl isomer CID 1172211), the target compound can be deployed alongside its 4-pyridinyl regioisomer in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility determinations to experimentally quantify the impact of pyridyl nitrogen position on physicochemical properties. Such head-to-head data are essential for building predictive models of pyridyl isomer behavior in medicinal chemistry programs [1].

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